Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated
Overview
Description
Synthesis Analysis
The synthesis of polymers involving benzene and 1,3-butadiene typically utilizes techniques such as anionic living polymerization. For instance, the anionic polymerization of 2,3-diphenyl-1,3-butadiene has been studied extensively. This process allows for the production of polymers with well-controlled molecular weights and narrow molecular weight distributions, predominantly through 1,4-addition, resulting in polymers with distinct microstructures and high thermal stability (Hirao et al., 1998).
Molecular Structure Analysis
The molecular structure of these polymers is characterized by the presence of 1,4-addition products of poly(2,3-diphenyl-1,3-butadiene), with a significant proportion of cis and trans 1,4-structures. This structural configuration contributes to the polymers' physical properties, such as their glass transition temperatures and solubility characteristics. The synthesis process, including the choice of catalysts and monomer ratios, plays a crucial role in determining the final microstructure of the polymer (Hirao et al., 1998).
Chemical Reactions and Properties
Hydrogenation is a critical step in modifying the properties of these polymers. It involves the addition of hydrogen to the unsaturated bonds within the polymer chain, leading to an increase in saturation. This process significantly impacts the chemical resistance, thermal stability, and physical properties of the resulting hydrogenated polymers. The presence of benzene units within the polymer chain introduces aromaticity, contributing to the polymer's overall stability and chemical resistance.
Physical Properties Analysis
The physical properties of "Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated" polymers, such as their glass transition and melting temperatures, are closely related to their molecular structures. The crystallization behavior, melting temperatures, and solubility in organic solvents are influenced by the degree of hydrogenation and the microstructure of the polymer. For example, polymers with a higher cis configuration in their 1,4-structures exhibit higher melting points and thermal stability (Hirao et al., 1998).
Scientific Research Applications
Catalysis in Hydrogenation Reactions : Rare earth metals have been found effective as catalysts in hydrogenation reactions of unsaturated hydrocarbons like ethene, propene, 1-butene, 1,3-butadiene, and benzene. These catalysts show selective hydrogenation of alkenes, dialkenes, and aromatic compounds, with rare earth catalysts exhibiting complete selectivity for alkene formation from 1,3-butadiene (Imamura et al., 1985).
Polymerization Processes : Anionic polymerization of compounds related to 1,3-butadiene, such as 2,3-diphenyl-1,3-butadiene, has been studied, highlighting the production of polymers with controlled molecular weights and microstructures (Hirao et al., 1998).
Polymer Synthesis and Properties : Studies have been conducted on polymers derived from butadiene under various conditions, showing quantitative polymerization and the formation of high molecular weight polymers (Basova et al., 1982).
Thermoplastic Elastomers : The structural and mechanical properties of a hydrogenated poly(butadiene-b-isoprene-b-butadiene) triblock polymer have been investigated, with a focus on its application as a thermoplastic elastomer. This research explores the thermal behavior, mesomorphic structure, and thermomechanical properties in relation to morphogenesis conditions (Séguéla & Prud'homme, 1989).
Photoluminescent Properties : The synthesis and characterization of conjugated polymers containing tellurophene and other derivatives, exhibiting photoluminescent properties, offer new perspectives for molecular electronics and optoelectronic materials (Lapkowski et al., 2012).
Safety And Hazards
HSBR is used in food-contact articles, except for use in contact with infant formula and breast milk . It is also noted that it should not be used in packaging infant formula or breast milk and may not be used in the manufacture of infant feeding bottles . In solid form, it is flammable and irritating . Combustion can produce harmful products such as carbon monoxide and carbon dioxide .
properties
IUPAC Name |
buta-1,3-diene;styrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.C4H6/c1-2-8-6-4-3-5-7-8;1-3-4-2/h2-7H,1H2;3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAZNLWOLGHBHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C.C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68910-30-5, 9003-55-8, 66070-58-4, 68584-03-2, 68439-17-8, 709030-21-7, 68909-39-7, 106107-54-4, 79357-66-7, 709030-54-6, 709030-56-8, 694491-73-1, 110771-86-3, 106974-54-3 | |
Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, hydroxy-terminated | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68910-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butadiene-styrene copolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=9003-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=66070-58-4 | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, chlorinated | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=68584-03-2 | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, sulfurized | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, tetrablock | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, sulfonated | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68909-39-7 | |
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Record name | Butadiene-styrene block copolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=106107-54-4 | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, carboxy-terminated | |
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Record name | Butadiene-styrene diblock copolymer | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, pentablock | |
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Record name | Butadiene-styrene triblock copolymer | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, block, graft | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110771-86-3 | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, graft | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106974-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Powder; [Sigma-Aldrich MSDS], Amorphous solid; [IARC] Solid; [Sigma-Aldrich MSDS] | |
Record name | Benzene, ethenyl-, polymer with 1,3-butadiene | |
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Record name | Hydrogenated styrene-butadiene polymer | |
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Record name | Styrene-butadiene copolymers | |
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Product Name |
Butadiene-styrene rubber | |
CAS RN |
9003-55-8, 67762-70-3, 66070-58-4, 68584-03-2, 79357-66-7, 61789-96-6 | |
Record name | Benzene, ethenyl-, polymer with 1,3-butadiene | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, ethoxylated | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, ethoxylated | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, chlorinated | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, carboxy-terminated | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene | |
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Record name | Rubber, butadiene-styrene | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene | |
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Retrosynthesis Analysis
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Citations
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